REACTION_SMILES
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[CH2:27]([N:28]=[C:29]=[N:30][CH2:31][CH2:32][CH2:33][N:34]([CH3:35])[CH3:36])[CH3:37].[CH3:15][C:16]([CH2:17][CH:18]1[CH2:19][CH2:20][NH:21][CH2:22][CH2:23]1)([CH3:24])[OH:25].[CH3:1][O:2][c:3]1[cH:4][c:5]2[cH:6][c:7]([C:12](=[O:13])[OH:14])[nH:8][c:9]2[cH:10][cH:11]1.[ClH:26].[ClH:48].[O:49]=[CH:50][N:51]([CH3:52])[CH3:53].[OH:38][n:39]1[c:40]2[cH:41][cH:42][cH:43][cH:44][c:45]2[n:46][n:47]1>>[CH3:1][O:2][c:3]1[cH:4][c:5]2[cH:6][c:7]([C:12](=[O:14])[N:21]3[CH2:20][CH2:19][CH:18]([CH2:17][C:16]([CH3:15])([CH3:24])[OH:25])[CH2:23][CH2:22]3)[nH:8][c:9]2[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN=C=NCCCN(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(O)CC1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2[nH]c(C(=O)O)cc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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On1nnc2ccccc21
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Name
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Type
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product
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Smiles
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COc1ccc2[nH]c(C(=O)N3CCC(CC(C)(C)O)CC3)cc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |